molecular formula C7H14ClNO B2540992 5-Oxaspiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-72-3

5-Oxaspiro[2.5]octan-1-amine hydrochloride

Cat. No.: B2540992
CAS No.: 1707367-72-3
M. Wt: 163.65
InChI Key: GQCYOYWCPDRINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[2.5]octan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[25]octan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and crystallization to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[2.5]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxaspiro[2.5]octan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of spiro compounds on biological systems. It may serve as a model compound for investigating the interactions between spiro compounds and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may investigate its activity against various biological targets to develop new drugs.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 6-Oxaspiro[2.5]octan-1-amine hydrochloride
  • Spiro[2.5]octane derivatives

Comparison: Compared to similar compounds, 5-Oxaspiro[2.5]octan-1-amine hydrochloride is unique due to its specific ring structure and the presence of the amine group. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

5-oxaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCYOYWCPDRINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)COC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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